2-Furancarboxamide, tetrahydro-N-[7-[[(tetrahydro-2-furanyl)carbonyl]amino]-9H-fluoren-2-yl]-
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Overview
Description
N-[7-(OXOLANE-2-AMIDO)-9H-FLUOREN-2-YL]OXOLANE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorenyl group and two oxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(OXOLANE-2-AMIDO)-9H-FLUOREN-2-YL]OXOLANE-2-CARBOXAMIDE typically involves the reaction of fluorenyl derivatives with oxolane-based reagents. One common method includes the catalytic synthesis of oxazolines via oxetane ring-opening . This process involves the use of catalysts such as In(OTf)3 to facilitate the intramolecular cyclization of 3-amido oxetanes, leading to the formation of oxazolines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[7-(OXOLANE-2-AMIDO)-9H-FLUOREN-2-YL]OXOLANE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce hydroxy derivatives.
Scientific Research Applications
N-[7-(OXOLANE-2-AMIDO)-9H-FLUOREN-2-YL]OXOLANE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[7-(OXOLANE-2-AMIDO)-9H-FLUOREN-2-YL]OXOLANE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[2-(OXOLANE-2-AMIDO)PHENYL]OXOLANE-2-CARBOXAMIDE: This compound shares a similar oxolane structure but differs in the position of the amido group and the presence of a phenyl group.
N-(PROP-2-EN-1-YL)OXOLANE-2-CARBOXAMIDE: This compound features an allyl group instead of the fluorenyl group, leading to different chemical properties and applications.
N-(3-AMINOPHENYL)OXOLANE-2-CARBOXAMIDE:
Uniqueness
N-[7-(OXOLANE-2-AMIDO)-9H-FLUOREN-2-YL]OXOLANE-2-CARBOXAMIDE is unique due to its combination of a fluorenyl group and two oxolane rings, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C23H24N2O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[7-(oxolane-2-carbonylamino)-9H-fluoren-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C23H24N2O4/c26-22(20-3-1-9-28-20)24-16-5-7-18-14(12-16)11-15-13-17(6-8-19(15)18)25-23(27)21-4-2-10-29-21/h5-8,12-13,20-21H,1-4,9-11H2,(H,24,26)(H,25,27) |
InChI Key |
LHRMYBGRGZDEFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)NC(=O)C5CCCO5 |
Origin of Product |
United States |
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